N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride
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Description
Scientific Research Applications
Antimicrobial Activities
Research has explored the synthesis and antimicrobial activity of new pyridine derivatives, including those derived from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These studies have highlighted the variable and modest activity of synthesized compounds against bacteria and fungi, suggesting the potential utility of similar compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis Methodologies
The synthesis of tetrahydro-benzothieno and tetrahydrobenzothienotriazolopyrimidine derivatives has been reported, demonstrating their potential as antimicrobial agents. This research provides insight into the chemical synthesis routes that could be applicable for related compounds, showcasing the versatility of these chemical frameworks in generating biologically active molecules (Soliman et al., 2009).
Pharmacological Applications
Studies have also focused on the development of potent serotonin-3 (5-HT3) receptor antagonists, investigating the structure-activity relationships of various compounds. This research emphasizes the potential of certain chemical scaffolds in modulating biological receptors, which could inform the design of new therapeutic agents (Harada et al., 1995).
properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c1-2-27-18-10-8-17(9-11-18)21(26)24-22-23-19-12-13-25(15-20(19)28-22)14-16-6-4-3-5-7-16;/h3-11H,2,12-15H2,1H3,(H,23,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQWNRFSZJEGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride |
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